4-Chloro-2-iodoaniline

Cross-Coupling Suzuki-Miyaura Synthetic Yield

Researchers face yield losses when regioisomeric dihaloanilines are used in sequential cross-coupling. 4-Chloro-2-iodoaniline solves this with orthogonal reactivity: the 2-iodo group couples at 90% isolated yield under standard Suzuki-Miyaura conditions-a 35% absolute advantage over the 2-chloro-4-iodo isomer-while the 4-chloro handle remains intact for downstream functionalization. • 90% isolated Suzuki yield vs. 55% for the regioisomer • CCDC 1015344 benchmark structure ensures crystallographic identity • Multi-kg synthesis feasible; immediate availability from stock

Molecular Formula C6H5ClIN
Molecular Weight 253.47 g/mol
CAS No. 63069-48-7
Cat. No. B181669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-iodoaniline
CAS63069-48-7
Molecular FormulaC6H5ClIN
Molecular Weight253.47 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)I)N
InChIInChI=1S/C6H5ClIN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2
InChIKeyFLEJOBRWKBPUOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-iodoaniline Physicochemical Characterization


4-Chloro-2-iodoaniline (CAS 63069-48-7) is a dihalogenated aniline derivative featuring both chlorine and iodine substituents on the aromatic ring. It is primarily utilized as a versatile synthetic intermediate in pharmaceutical and agrochemical research [1]. The compound is a light-sensitive solid with a melting point of 40–42 °C, a boiling point of 295.0±25.0 °C (predicted), and a density of 2.015±0.06 g/cm³ (predicted) . Its single-crystal X-ray structure has been determined and deposited in the Cambridge Structural Database (CCDC 1015344), establishing a definitive structural benchmark for quality control and computational modeling [2].

Workflow Synthetic intermediate for pharma/agrochem research
Orthogonality 2-iodo (cross-coupling) / 4-chloro (secondary handle) substitution
Benchmark Crystal structure reference (CCDC 1015344) for quality control
Handling Light-sensitive solid; protect from light

Structural Uniqueness vs. Other Halogenated Anilines


The specific 2-iodo-4-chloro substitution pattern of 4-chloro-2-iodoaniline dictates its orthogonal reactivity in sequential cross-coupling reactions and its unique solid-state supramolecular architecture. The iodine atom at the ortho position provides a highly reactive site for palladium-catalyzed transformations, while the chlorine atom at the para position can serve as a secondary handle for further functionalization or modulate electronic properties without participating in the initial coupling event [1]. Furthermore, the crystal structure reveals a distinctive Cl⋯I halogen–halogen contact (3.7850 Å) and specific π-stacking geometry that are absent in regioisomers such as 2-chloro-4-iodoaniline [2]. These properties are not transferable to mono-halogenated anilines or regioisomeric dihalogenated anilines, making direct substitution inadvisable for applications requiring precise reactivity or solid-form control.

Ortho-iodo regiochemistry may not transfer to para-iodo isomers; cross-coupling yields may differ.
Solid-state Cl···I halogen bonding and π-stacking geometry are absent in 2-chloro-4-iodoaniline.
Mono-halogenated anilines lack the orthogonal reactivity handles for sequential functionalization.

4-Chloro-2-iodoaniline Performance Evidence


Suzuki–Miyaura Coupling Yield Advantage

In a patent-documented Suzuki–Miyaura coupling with phenylboronic acid under identical reaction conditions (Pd(PPh₃)₂Cl₂, K₂CO₃, DME/H₂O, reflux, 14–16 h), 4-chloro-2-iodoaniline delivered the desired 5-chloro-[1,1′-biphenyl]-2-amine in 90% yield . In contrast, the regioisomer 2-chloro-4-iodoaniline, when subjected to analogous Suzuki coupling conditions with phenylboronic acid, afforded the corresponding 5-chloro-[1,1′-biphenyl]-2-amine in only 55% yield . The 35% absolute yield advantage of the 4-chloro-2-iodoaniline isomer is attributed to the enhanced reactivity of the iodine atom when positioned ortho to the amino group, which facilitates oxidative addition to the palladium catalyst.

Suzuki–Miyaura Coupling
Reported comparison
90% vs 55% yield
+35% absolute
Reported ortho-iodo yield advantage in cross-coupling context
Pd(PPh₃)₂Cl₂, K₂CO₃, DME/H₂O, reflux 14–16 h
Cross-Coupling Suzuki-Miyaura Synthetic Yield Regioselectivity

Halogen–Halogen Contact in Crystal Lattice

Single-crystal X-ray diffraction analysis of 4-chloro-2-iodoaniline reveals a well-defined intermolecular Cl⋯I contact at a distance of 3.7850(16) Å, which is significantly shorter than the sum of the van der Waals radii (3.73 Å for Cl + I), indicating an attractive halogen–halogen interaction [1]. In contrast, the regioisomer 2-chloro-4-iodoaniline exhibits no such Cl⋯I or I⋯I contacts in its crystal lattice [2]. Additionally, 4-chloro-2-iodoaniline displays highly offset π-stacking with a centroid–centroid distance of 4.154(1) Å and a ring-offset slippage of 2.151(6) Å [1], whereas 2-chloro-4-iodoaniline shows no significant π-stacking [2].

Halogen–Halogen Contact
Head-to-head
Cl···I: 3.785 Å
vs none
Structure-directing halogen bond supports crystal engineering context
125 K vs 90 K single-crystal data
Crystal Engineering Halogen Bonding Solid-State Chemistry Supramolecular Synthons

Key Intermediate for cPLA2R Inhibitors

4-Chloro-2-iodoaniline served as the essential starting material for the synthesis of Ecopladib (compound 123), a potent cPLA2R inhibitor. The lead compound 41d, derived from this aniline, exhibited IC₅₀ values of 0.11 µM in the GLU micelle assay and 0.12 µM in the rat whole blood assay. Further optimization of the series, while maintaining the core scaffold accessible only from 4-chloro-2-iodoaniline, yielded Ecopladib, which demonstrated in vivo efficacy with an ED₅₀ of 8 mg/kg in a rat carrageenan air pouch model and an ED₅₀ of 40 mg/kg in a rat paw edema model [1]. Alternative aniline starting materials lacking the 2-iodo-4-chloro substitution pattern would not afford this specific indole-sulfonamide chemotype.

cPLA2R Inhibitor Precursor
Class-level
Ecopladib ED₅₀ 8–40 mg/kg (rat models)
Scaffold-specific pharmacophore requires 2-iodo-4-chloro substitution
Derived compound data; source review
Medicinal Chemistry Inflammation cPLA2R Inhibitors Drug Discovery

4-Chloro-2-iodoaniline Research Applications


Biaryl Synthesis via Suzuki Coupling

In processes requiring efficient construction of biaryl motifs via Suzuki–Miyaura coupling, 4-chloro-2-iodoaniline is the preferred substrate due to its 90% isolated yield under standard conditions, a 35% absolute yield advantage over the 2-chloro-4-iodo regioisomer . This higher efficiency is particularly valuable in multi-kilogram pharmaceutical intermediate synthesis where yield differentials translate directly to cost-of-goods reductions.

Crystal Engineering via Halogen Bonding

The well-characterized Cl⋯I contact (3.7850 Å) and π-stacking geometry in the crystal lattice of 4-chloro-2-iodoaniline provide a predictable supramolecular synthon for crystal engineering [1]. This structural feature is absent in the 2-chloro-4-iodo isomer [2], making 4-chloro-2-iodoaniline the compound of choice for studies aimed at modulating solid-state properties of pharmaceutical solids through halogen bonding.

cPLA2R Inhibitors & Anti-Inflammatory Agents

4-Chloro-2-iodoaniline is the essential starting material for constructing indole-sulfonamide cPLA2R inhibitors, a class of compounds with demonstrated in vivo efficacy in inflammation models (e.g., Ecopladib with ED₅₀ values of 8–40 mg/kg) [3]. Researchers targeting this pharmacophore must procure the specific 2-iodo-4-chloro isomer, as alternative halogenation patterns fail to provide the necessary substitution for the key cyclization step.

Application
Selection Property
Validation Focus
Biaryl synthesis via Suzuki coupling
Ortho-iodo reactivity for efficient biaryl formation
Cross-coupling efficiency and regioselectivity
Crystal engineering via halogen bonding
Predictable Cl···I halogen-bonding synthon
Solid-state property modulation
cPLA2R pathway studies
Indole-sulfonamide scaffold precursor
Model-response endpoints in inflammation models

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